molecular formula C19H15N3O6S B2735498 [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate CAS No. 877636-38-9

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate

Cat. No. B2735498
CAS RN: 877636-38-9
M. Wt: 413.4
InChI Key: YDLDBDGPHKUYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate” are not well-documented in the literature .

Scientific Research Applications

Anticancer Potential

The compound shows promise in anticancer research. A study by Abdellatif et al. (2014) details the synthesis and testing of related pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antitumor activity, particularly against human breast adenocarcinoma cell lines.

Antibacterial Applications

Compounds with a similar structure have been synthesized and evaluated for their antibacterial properties. Azab, Youssef, & El-Bordany (2013) focused on creating heterocyclic compounds containing a sulfonamido moiety, proving effective against various bacteria.

Antioxidant Properties

Research by Aziz et al. (2021) explored the synthesis of indole derivatives paired with heterocycles like pyrimidine to investigate their antioxidant capacities, particularly against ROS (Reactive Oxygen Species).

Insecticidal and Antimicrobial Activities

Deohate & Palaspagar (2020) synthesized pyrimidine-linked pyrazol-3-yl amines showing potential in insecticidal and antimicrobial applications.

Antiviral Evaluation

Research on pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral properties was conducted by Shamroukh et al. (2007), highlighting their effectiveness against Herpes Simplex Virus type-1 (HSV-1).

Anti-Inflammatory, Analgesic, and Antipyretic Properties

Antre et al. (2011) explored the synthesis of pyrazolone derivatives with amino pyrimidine, showing similar activities to standard treatments in anti-inflammatory, analgesic, and antipyretic applications.

Anticonvulsant Activities

The synthesis of benzofuran derivatives with anticonvulsant activities was detailed by El-Sawy et al. (2014), showing significant results in this domain.

Nucleoside Analogues for Biological Activity

Research by Petrie et al. (1985) focused on pyrazolo[3,4-d]pyrimidine ribonucleosides, revealing their potential against viruses and tumor cells.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the mechanism of action for “[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate” is not currently known .

properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-11-7-12(2)21-19(20-11)29-10-13-8-16(23)17(9-27-13)28-18(24)14-5-3-4-6-15(14)22(25)26/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLDBDGPHKUYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate

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